![molecular formula C22H20N2O2 B7495125 (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone](/img/structure/B7495125.png)
(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone, also known as JNJ-40411813, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Mécanisme D'action
(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone exerts its pharmacological effects through the inhibition of specific enzymes and receptors. As mentioned earlier, (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone inhibits the activity of PDE10A, which leads to the enhancement of neurotransmitter signaling in the brain. In addition, (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone has been shown to inhibit the activity of another enzyme called monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine. This inhibition can lead to the accumulation of dopamine, which may have therapeutic benefits in Parkinson's disease.
Biochemical and Physiological Effects:
(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone has been shown to have various biochemical and physiological effects in preclinical studies. For example, (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone has been shown to enhance the release of dopamine in the brain, which may have therapeutic benefits in neurological disorders such as Parkinson's disease. In addition, (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone has been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone has been shown to have antitumor activity in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone has several advantages and limitations for lab experiments. One of the advantages is that (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone has shown promising results in preclinical studies, which suggests that it may have therapeutic benefits in various diseases. Another advantage is that (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone has a well-defined mechanism of action, which makes it easier to study its pharmacological effects. However, one of the limitations is that (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone has not been extensively studied in clinical trials, which makes it difficult to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone. One direction is to conduct clinical trials to determine its safety and efficacy in humans. Another direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Furthermore, future studies could focus on optimizing the synthesis method of (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone to improve its yield and purity. Overall, the study of (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone has the potential to lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone is a synthetic compound that can be prepared through a multistep process involving several chemical reactions. The synthesis method involves the use of various reagents and solvents, including 2-methylindole, 4-bromophenylmethanone, and pyridine-4-carboxaldehyde. The detailed synthesis method has been described in scientific literature.
Applications De Recherche Scientifique
(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Scientific research has shown that (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone can inhibit the activity of certain enzymes and receptors that are involved in the pathogenesis of these diseases. For example, (2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone has been shown to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of neurotransmitter signaling in the brain. This inhibition can lead to the enhancement of neurotransmitter signaling, which may have therapeutic benefits in neurological disorders such as schizophrenia.
Propriétés
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-14-19-4-2-3-5-21(19)24(16)22(25)18-6-8-20(9-7-18)26-15-17-10-12-23-13-11-17/h2-13,16H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIRSHJQTCYOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

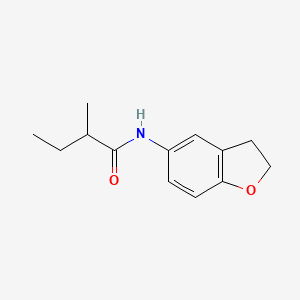
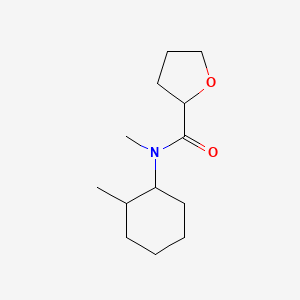
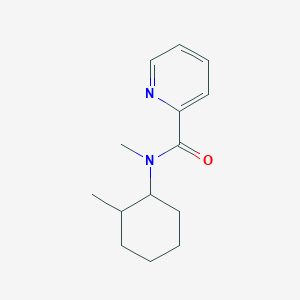

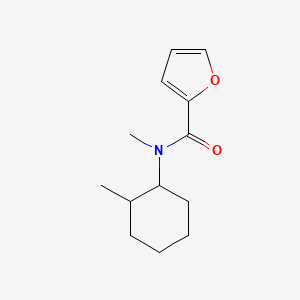
![(E)-N-[1-(3-bromophenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7495089.png)




![N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7495118.png)
![[4-(4-Phenoxybenzoyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7495133.png)
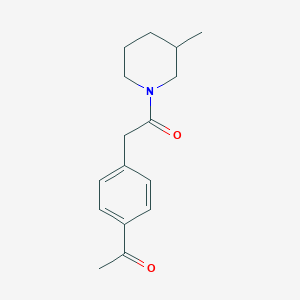
![1-Cyclopentyl-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7495142.png)